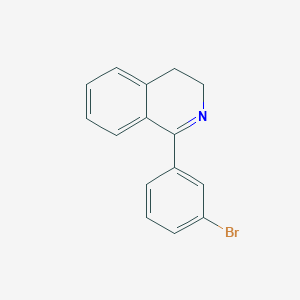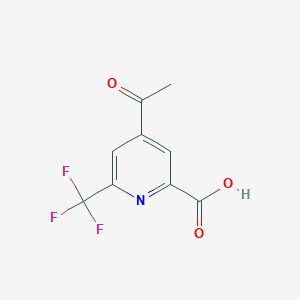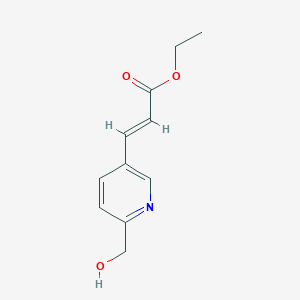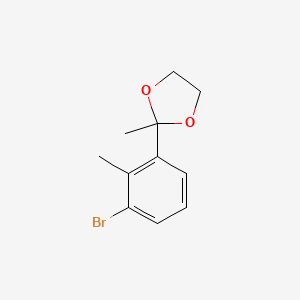![molecular formula C22H20N4O3S B13928899 N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide](/img/structure/B13928899.png)
N-{3-[(2-methoxy-5-methylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound. Quinoxaline derivatives are known for their diverse pharmacological activities, including antifungal, antibacterial, antiviral, and anticancer properties . This particular compound combines the structural features of quinoxaline and sulfonamide, making it a potential candidate for various biological and medicinal applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide typically involves the reaction of o-phenylenediamine with 2-bromoacetophenone to form the quinoxaline core . This reaction is often carried out in ethanol under catalyst-free conditions. The resulting quinoxaline derivative is then subjected to chlorosulfonation using chlorosulfonic acid to produce the sulfonyl chloride intermediate . Finally, the sulfonyl chloride reacts with an aromatic amine under solvent-free conditions to yield the desired sulfonamide compound .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide , often focuses on green chemistry approaches to minimize environmental impact and reduce costs . These methods may include the use of recyclable catalysts, solvent-free reactions, and energy-efficient processes.
化学反应分析
Types of Reactions
n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are typically used.
Substitution: Nucleophilic substitution reactions often involve amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted sulfonamides .
科学研究应用
n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in treating infectious diseases.
作用机制
The mechanism of action of n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells . The sulfonamide group is particularly effective in inhibiting dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria .
相似化合物的比较
Similar Compounds
- Olaquindox
- Echinomycin
- Atinoleutin
- Levomycin
- Carbadox
Uniqueness
Compared to other quinoxaline derivatives, n-(3-(2-methoxy-5-methyl-phenylamino)quinoxalin-2-yl)benzenesulfonamide stands out due to its unique combination of quinoxaline and sulfonamide structures. This combination enhances its biological activity and broadens its range of applications in medicinal chemistry .
属性
分子式 |
C22H20N4O3S |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-[3-(2-methoxy-5-methylanilino)quinoxalin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C22H20N4O3S/c1-15-12-13-20(29-2)19(14-15)25-21-22(24-18-11-7-6-10-17(18)23-21)26-30(27,28)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI 键 |
KXPNDIRUTROICT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


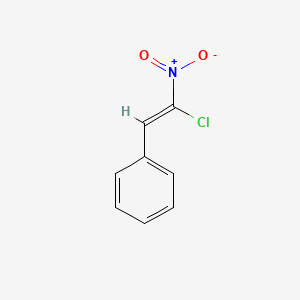
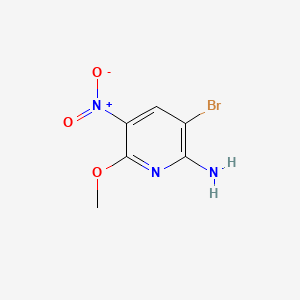
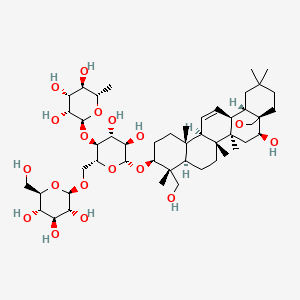
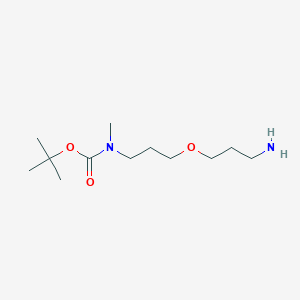
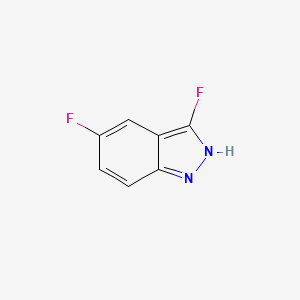
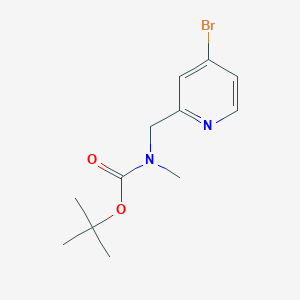
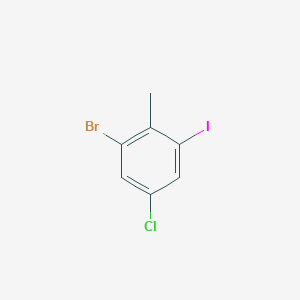

![2-Bromo-6-iodo-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B13928875.png)
